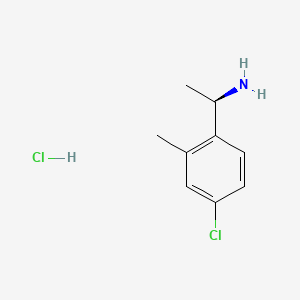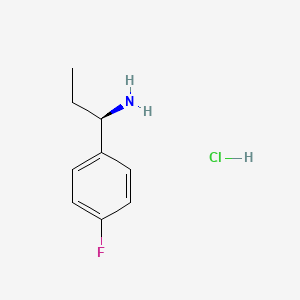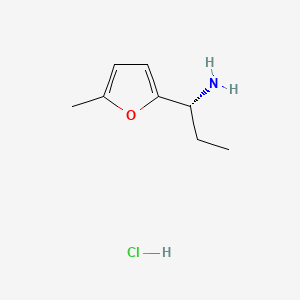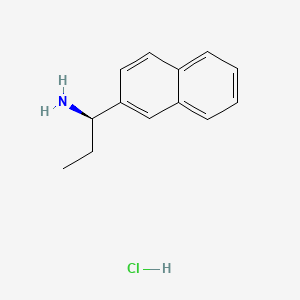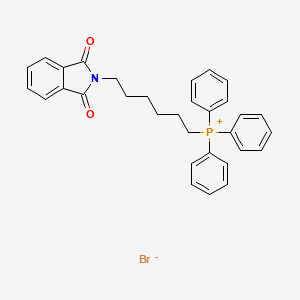
CAY10685
Übersicht
Beschreibung
CAY10685 is a cell-active analog of the lysine acetyltransferase inhibitor CPTH2. It contains an alkyne moiety for use in click chemistry reactions. This compound is known for its ability to inhibit N-acetyltransferase 10 activity, which has been utilized to modulate chromatin organization, particularly in studies related to cancer and certain laminopathies .
Wissenschaftliche Forschungsanwendungen
CAY10685 has a wide range of applications in scientific research:
Chemistry: Used in click chemistry reactions to study molecular interactions and modifications.
Biology: Employed to modulate chromatin organization and study changes in nuclear architecture associated with cancer and laminopathies.
Medicine: Investigated for its potential in cancer research due to its ability to inhibit N-acetyltransferase 10 activity.
Industry: Utilized in the development of biochemical assays and labeling techniques .
Wirkmechanismus
CAY10685 exerts its effects by inhibiting N-acetyltransferase 10 activity. This inhibition leads to changes in chromatin organization, which can affect gene expression and cellular functions. The compound’s alkyne moiety allows it to participate in click chemistry reactions, facilitating the study of molecular interactions and modifications .
Similar Compounds:
CPTH2: The parent compound of this compound, known for its lysine acetyltransferase inhibitory activity.
Other lysine acetyltransferase inhibitors: Compounds that inhibit similar enzymes but may lack the alkyne moiety for click chemistry reactions
Uniqueness: this compound is unique due to its alkyne moiety, which allows it to be used in click chemistry reactions. This feature makes it particularly valuable for studying molecular interactions and modifications in a biocompatible manner .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of CAY10685 involves the reaction of cyclopentanone with 4-(4-chlorophenyl)-2-thiazolylhydrazone and 2-propyn-1-ylhydrazone. The reaction conditions typically include the use of solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol. The compound is then purified to achieve a purity of ≥98% .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the compound’s purity and stability. The compound is stored at -20°C to maintain its stability over long periods .
Analyse Chemischer Reaktionen
Types of Reactions: CAY10685 primarily undergoes substitution reactions due to the presence of the alkyne moiety. It is also involved in click chemistry reactions, which are a class of biocompatible small molecule reactions commonly used in bioconjugation .
Common Reagents and Conditions:
Solvents: DMF, DMSO, ethanol
Reagents: Cyclopentanone, 4-(4-chlorophenyl)-2-thiazolylhydrazone, 2-propyn-1-ylhydrazone
Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures under inert atmosphere
Major Products: The major product formed from these reactions is this compound itself, which is then used in various scientific applications .
Eigenschaften
IUPAC Name |
4-(4-chlorophenyl)-N-(cyclopentylideneamino)-N-prop-2-ynyl-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3S/c1-2-11-21(20-15-5-3-4-6-15)17-19-16(12-22-17)13-7-9-14(18)10-8-13/h1,7-10,12H,3-6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDLMHEOHMFFSDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN(C1=NC(=CS1)C2=CC=C(C=C2)Cl)N=C3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



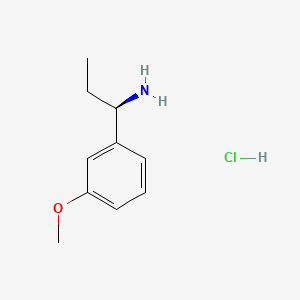
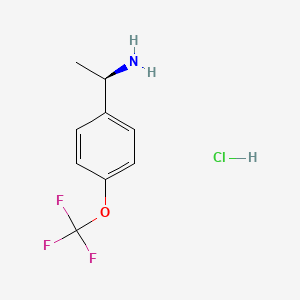
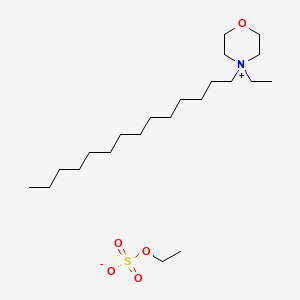
![D-Glucitol 1-[2-[2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetate]](/img/no-structure.png)
